3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one
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Overview
Description
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(diethylamino)propylamine with a suitable chromen-2-one derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: A simpler analog with similar amino functionality.
Coumarin derivatives: Compounds with a similar chromen-2-one core structure but different substituents.
Uniqueness
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one is unique due to the presence of both amino and chromen-2-one groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-amino-4-[3-(diethylamino)propylamino]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-19(4-2)11-7-10-18-15-12-8-5-6-9-13(12)21-16(20)14(15)17/h5-6,8-9,18H,3-4,7,10-11,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKNPXOAPJJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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